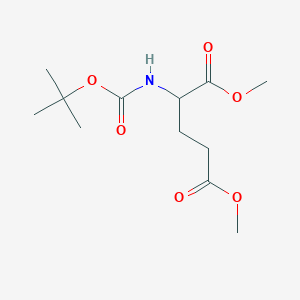

Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-8(10(15)18-5)6-7-9(14)17-4/h8H,6-7H2,1-5H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSPKWUAZQIIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861658-15-3 | |

| Record name | tert-Butyl 1,3-di(methoxycarbonyl)propylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl 1,3 Di Methoxycarbonyl Propylcarbamate

Elucidation of Established Chemical Synthesis Routes

The synthesis of Tert-butyl 1,3-di(methoxycarbonyl)propylcarbamate is well-established, typically following a linear sequence involving the modification of L-glutamic acid. This approach is favored for its straightforward nature and high efficiency.

Convergent and Divergent Synthetic Strategies

The most prevalent established method for synthesizing N-Boc-L-glutamic acid dimethyl ester is a linear synthesis . This strategy begins with the readily available starting material, L-glutamic acid. The synthesis proceeds in a stepwise fashion, typically involving two main transformations:

Diesterification: The two carboxylic acid groups of L-glutamic acid are converted to methyl esters. A common method for this is the Fischer esterification, which involves treating L-glutamic acid with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride. google.com This step yields L-glutamic acid dimethyl ester hydrochloride. google.com

N-protection: The amino group of the newly formed L-glutamic acid dimethyl ester hydrochloride is then protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the diester with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. google.com

While a convergent synthesis is theoretically possible—for instance, by coupling a pre-synthesized N-Boc protected amino unit with a C5-dicarboxylic acid backbone—it is not the commonly employed route for this specific molecule due to the efficiency of the linear approach starting from L-glutamic acid. Divergent strategies, where a common intermediate is used to create a library of different compounds, are not typically applied for the specific synthesis of this single target molecule but rather in the broader context of creating various glutamic acid derivatives. orgsyn.org

Optimization of Reaction Conditions and Yields in Industrial and Laboratory Settings

Significant efforts have been made to optimize the synthesis of N-Boc-L-glutamic acid dimethyl ester for both laboratory and industrial-scale production, focusing on maximizing yield, purity, and efficiency while minimizing costs and environmental impact.

A highly efficient, one-pot synthesis has been developed, which streamlines the process by avoiding the isolation of the intermediate L-glutamic acid dimethyl ester hydrochloride solid. google.com In this optimized process, after the initial esterification of L-glutamic acid in methanol with a reagent like thionyl chloride, the reaction mixture is concentrated to an oily residue of the hydrochloride salt. google.com This oily intermediate is directly used in the subsequent N-protection step. google.com

The N-protection step is optimized by dissolving the intermediate in a suitable solvent like ethyl acetate, followed by adjusting the pH to between 9 and 10 with a base such as sodium hydroxide (B78521). google.com Di-tert-butyl dicarbonate is then added to the reaction mixture. google.com After the reaction is complete, the product is isolated. This process has been reported to achieve very high purity and yields.

Below is a data table summarizing optimized reaction conditions from a patented industrial process. google.com

| Parameter | Optimized Condition |

| Starting Material | L-Glutamic Acid |

| Esterification Reagent | Thionyl Chloride in Methanol |

| N-Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |

| Solvent (N-protection) | Ethyl Acetate |

| Base (N-protection) | Sodium Hydroxide |

| pH (N-protection) | 9-10 |

| Isolation | Crystallization from Petroleum Ether |

| Reported Yield | Up to 90.2% |

| Reported Purity | Up to 99.6% |

This one-pot method significantly reduces the use of raw materials and simplifies the operational steps, making it highly suitable for large-scale industrial production. google.com

Exploration of Novel and Sustainable Synthetic Approaches

Research into the synthesis of Boc-protected amino acids, including N-Boc-L-glutamic acid dimethyl ester, has increasingly focused on developing more sustainable and efficient methods. These novel approaches often involve catalysis and the application of green chemistry principles.

Catalytic Pathways to this compound

While the standard synthesis using (Boc)₂O is effective, various catalysts have been explored to facilitate the N-tert-butoxycarbonylation of amines and amino esters, potentially offering milder reaction conditions, improved selectivity, and reduced reaction times. These catalytic systems activate the (Boc)₂O reagent, making it more susceptible to nucleophilic attack by the amine.

Examples of catalysts investigated for N-Boc protection include:

4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst that reacts with (Boc)₂O to form a more reactive N-Boc-DMAP complex, which is then readily attacked by the amine. rsc.orggoogle.com

Lewis Acids: Heterogeneous Lewis acid catalysts, such as yttria-zirconia, have been shown to promote the N-Boc protection of various amines. semanticscholar.org The catalyst is thought to activate the carbonyl group of the (Boc)₂O anhydride. semanticscholar.org A key advantage is the ease of catalyst recovery and reuse. semanticscholar.org

Iodine: Molecular iodine has been used as an efficient and mild catalyst for the N-Boc protection of amines under solvent-free conditions. organic-chemistry.org

Ionic Liquids: 1-Alkyl-3-methylimidazolium cation-based ionic liquids can catalyze the N-tert-butoxycarbonylation with high chemoselectivity, activating the (Boc)₂O through hydrogen bond formation. organic-chemistry.org

These catalytic methods offer promising alternatives to traditional base-mediated procedures, often providing excellent yields under mild conditions.

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several aspects of the synthesis of N-Boc-L-glutamic acid dimethyl ester have been refined to align with these principles.

Use of Safer Solvents: The optimized industrial process utilizes ethyl acetate as the reaction solvent, which is a more environmentally benign option compared to chlorinated solvents like dichloromethane. Furthermore, the patent highlights that ethyl acetate can be effectively recycled, improving its utilization rate and reducing pollution. google.com

Catalyst-Free Reactions in Water: A significant advancement in green chemistry is the development of catalyst-free N-tert-butoxycarbonylation reactions conducted in water. organic-chemistry.orgnih.govscispace.com Water is a non-toxic, non-flammable, and inexpensive solvent. Such methods have been shown to be highly chemoselective for various amines, including amino acid esters, yielding pure products often without the need for chromatographic purification. organic-chemistry.orgscispace.com This approach represents a highly sustainable alternative to conventional methods that rely on organic solvents and catalysts. organic-chemistry.orgnih.gov

Mechanistic Investigations of Formation Reactions

The formation of this compound involves the N-tert-butoxycarbonylation of L-glutamic acid dimethyl ester with di-tert-butyl dicarbonate. The mechanism of this reaction is well-understood.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group in L-glutamic acid dimethyl ester acts as the nucleophile. It attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule. commonorganicchemistry.comstudy.comchemistrysteps.com

This attack forms a transient tetrahedral intermediate. chemistrysteps.com The intermediate then collapses, leading to the cleavage of a carbon-oxygen bond and the departure of a tert-butyl carbonate anion as a leaving group. commonorganicchemistry.comcommonorganicchemistry.com

The fate of the leaving group and the protonated amine depends on the reaction conditions:

Without Base: The tert-butyl carbonate anion is a sufficiently strong base to deprotonate the newly acylated, positively charged amine. The resulting tert-butyl bicarbonate is unstable and decomposes into gaseous carbon dioxide and tert-butanol. commonorganicchemistry.com

With Base (e.g., NaOH, TEA): An external base deprotonates the amine, regenerating the neutral N-Boc product. commonorganicchemistry.com The tert-butyl carbonate anion decomposes to carbon dioxide and a tert-butoxide anion. commonorganicchemistry.com

Detailed Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

The N-tert-butoxycarbonylation of glutamic acid dimethyl ester with di-tert-butyl dicarbonate is generally understood to proceed via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the Boc anhydride. This initial step forms a transient tetrahedral intermediate. Subsequent collapse of this intermediate, with the departure of a tert-butoxycarbonate anion, leads to the formation of the N-Boc protected product.

While specific kinetic studies on the synthesis of this compound are not extensively reported in the literature, the general mechanism for the N-Boc protection of amines has been investigated. The reaction is typically carried out in the presence of a base to neutralize the protonated amine starting material and any acidic byproducts. The choice of solvent and base can influence the reaction rate.

Spectroscopic techniques can provide valuable insights into the reaction progress and the formation of intermediates. In-situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to monitor the disappearance of the amine N-H stretching vibrations and the appearance of the characteristic carbamate (B1207046) C=O and N-H stretching frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in characterizing the final product and can also be used to track the conversion of the starting material to the product by observing the chemical shift changes of the protons and carbons adjacent to the nitrogen atom.

Table 1: Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.3 | m | α-CH |

| ¹H | ~3.7 | s | OCH₃ |

| ¹H | ~3.6 | s | OCH₃ |

| ¹H | ~2.4 | m | γ-CH₂ |

| ¹H | ~2.0 | m | β-CH₂ |

| ¹H | ~1.4 | s | C(CH₃)₃ |

| ¹³C | ~173 | s | C=O (ester) |

| ¹³C | ~172 | s | C=O (ester) |

| ¹³C | ~155 | s | C=O (carbamate) |

| ¹³C | ~80 | s | C(CH₃)₃ |

| ¹³C | ~53 | s | α-CH |

| ¹³C | ~52 | s | OCH₃ |

| ¹³C | ~51 | s | OCH₃ |

| ¹³C | ~30 | s | γ-CH₂ |

| ¹³C | ~28 | s | C(CH₃)₃ |

| ¹³C | ~27 | s | β-CH₂ |

Note: Approximate chemical shifts are provided and may vary depending on the solvent and other experimental conditions.

Stereochemical Control and Diastereoselectivity in the Synthesis of this compound

The synthesis of this compound from the corresponding enantiomer of glutamic acid dimethyl ester involves the formation of a new bond at the nitrogen atom, which is not a stereocenter. Therefore, the primary concern regarding stereochemistry is the retention of the configuration at the α-carbon of the glutamic acid backbone.

It is widely accepted that the N-Boc protection of α-amino acid esters, under standard reaction conditions, proceeds with a high degree of stereochemical retention. nih.gov The reaction mechanism does not involve the breaking of any bonds at the chiral α-carbon. The nucleophilic attack by the amine nitrogen on the Boc anhydride is a direct process that does not affect the stereochemistry of the existing chiral center.

However, the potential for racemization, although minimal, should not be entirely disregarded, especially under harsh reaction conditions such as prolonged exposure to strong bases or high temperatures. The enantiomeric purity of the final product is critically dependent on the enantiomeric purity of the starting glutamic acid dimethyl ester.

Table 2: Factors Influencing Stereochemical Integrity

| Factor | Potential Impact on Stereochemistry | Mitigation Strategies |

| Base Strength | Strong bases could potentially lead to epimerization at the α-carbon, although this is generally not a significant issue under standard conditions. | Use of milder bases such as triethylamine or diisopropylethylamine. |

| Reaction Temperature | Elevated temperatures can increase the rate of side reactions and potentially contribute to racemization. | Conducting the reaction at or below room temperature. |

| Reaction Time | Prolonged reaction times, especially in the presence of a strong base, could increase the risk of racemization. | Monitoring the reaction progress by TLC or other analytical techniques to ensure timely work-up. |

| Purity of Starting Material | The enantiomeric purity of the final product is directly correlated with the purity of the starting amino acid ester. | Use of highly enantiomerically pure starting materials. |

In the context of synthesizing derivatives of this compound, particularly through alkylation at the γ-position, the issue of diastereoselectivity becomes highly relevant. The existing stereocenter at the α-carbon can influence the stereochemical outcome of reactions at other positions in the molecule, leading to the preferential formation of one diastereomer over the other. For instance, the alkylation of the enolate derived from N-Boc-L-glutamic acid dimethyl ester with an electrophile can exhibit diastereoselectivity, which is influenced by the nature of the base, solvent, and reaction temperature. orgsyn.org

Chemical Reactivity and Transformational Chemistry of Tert Butyl 1,3 Di Methoxycarbonyl Propylcarbamate

Functional Group Interconversions and Derivatization Pathways

The distinct nature of the carbamate (B1207046) and ester functionalities in Tert-butyl 1,3-di(methoxycarbonyl)propylcarbamate allows for their selective modification, providing pathways to a diverse array of derivatives.

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group due to its stability under many reaction conditions. However, its selective removal or modification is a key step in many synthetic sequences.

The Boc group is generally stable to most nucleophiles and basic conditions. organic-chemistry.org This stability allows for reactions to be carried out at other parts of the molecule without affecting the protected amine. The primary method for the deprotection of the Boc group is treatment with strong acids. Reagents such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are commonly employed to cleave the carbamate and reveal the free amine. researchgate.netrsc.org More recently, milder methods, such as the use of oxalyl chloride in methanol (B129727), have been developed for this purpose. rsc.orgnih.gov

In addition to complete removal, the carbamate can be further functionalized. For instance, treatment of N-Boc-L-glutamate dimethyl ester with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-(dimethylamino)pyridine (DMAP) can lead to the formation of a di-Boc protected amine. acs.org This transformation can be useful in modulating the reactivity of the nitrogen atom in subsequent steps.

Table 1: Selected Reagents for the Modification of the Carbamate Moiety

| Transformation | Reagent(s) | Conditions | Outcome |

| Deprotection | Trifluoroacetic acid (TFA) | Anhydrous, often in CH₂Cl₂ | Removal of Boc group to yield the primary amine |

| Deprotection | Hydrogen chloride (HCl) | In organic solvents like dioxane or ethyl acetate | Removal of Boc group |

| Deprotection | Oxalyl chloride/Methanol | Room temperature | Mild removal of Boc group |

| Di-Boc Formation | Di-tert-butyl dicarbonate (Boc₂O), DMAP | Acetonitrile (B52724), room temperature | Conversion of N-Boc to N,N-di-Boc |

The two methoxycarbonyl groups in this compound exhibit differential reactivity that can be exploited for selective transformations. Hydrolysis of the ester groups to the corresponding carboxylic acids is a common transformation, typically achieved under basic conditions using reagents like lithium hydroxide (B78521) (LiOH). acs.org

More sophisticated transformations involve the selective reaction at the α-carbon to one of the ester groups. The γ-position is particularly amenable to deprotonation by a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) to form a lithium enolate. acs.orgorgsyn.org This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of substituents at the γ-position. For example, reaction with allyl bromide leads to the formation of a γ-allylated product. acs.org

Table 2: Reactions Involving the Methoxycarbonyl Ester Groups

| Reaction | Reagent(s) | Position of Reaction | Product Type |

| Hydrolysis | Lithium hydroxide (LiOH) | Both ester groups | Dicarboxylic acid |

| Alkylation | 1. LiHMDS2. Electrophile (e.g., Allyl bromide) | γ-position | γ-substituted derivative |

Electrophilic and Nucleophilic Reactivity Profiles

The electronic nature of this compound allows it to react with both electrophiles and nucleophiles under appropriate conditions.

As mentioned previously, the generation of an enolate at the γ-position makes this site nucleophilic and reactive towards a range of electrophiles. acs.orgorgsyn.org Besides alkyl halides, other electrophiles can be employed to introduce different functionalities. The carbamate's carbonyl oxygen can also exhibit nucleophilicity, particularly in the presence of strong electrophiles or Lewis acids, which can lead to intramolecular reactions. researchgate.net

The ester carbonyls are the primary electrophilic sites in the molecule and are susceptible to attack by nucleophiles. This can lead to transesterification if reacted with an alcohol in the presence of a suitable catalyst, or amidation if reacted with an amine. Under strongly basic conditions, deprotonation at the α-carbon to the ester groups is the predominant reaction, leading to the formation of enolates. orgsyn.org

Cyclization, Rearrangement, and Elimination Reactions Involving the Compound

The linear structure of this compound makes it a suitable precursor for the formation of various cyclic structures.

An important cyclization reaction is the intramolecular Claisen condensation, also known as the Dieckmann condensation. synarchive.comwikipedia.orgalfa-chemistry.comorgoreview.comlibretexts.org When treated with a strong base, the enolate formed at one of the α-carbons can attack the carbonyl of the other ester group, leading to the formation of a five-membered cyclic β-keto ester. wikipedia.orglibretexts.org This reaction is a powerful tool for the construction of cyclopentane (B165970) rings.

Another significant pathway involves the cyclization to form pyroglutamate (B8496135) derivatives. This can occur through various mechanisms, often initiated by the modification of one of the functional groups. For instance, selective hydrolysis of the γ-ester followed by activation of the resulting carboxylic acid can lead to intramolecular amidation and the formation of a pyroglutamate ring. In some cases, these cyclization reactions can be followed by decarboxylation under acidic conditions to yield pyrrolidinone derivatives. researchgate.netuantwerpen.be

Table 3: Key Cyclization and Rearrangement Reactions

| Reaction Name | Conditions | Key Intermediate | Product Class |

| Dieckmann Condensation | Strong base (e.g., NaOEt, KOt-Bu) | Intramolecular enolate attack | Cyclic β-keto ester |

| Pyroglutamate Formation | Various, often involving activation of γ-carboxyl | Intramolecular amidation | Pyroglutamate derivative |

| Decarboxylation | Acidic media, heat | Acyliminium salt | Pyrrolidinone derivative |

Palladium-Catalyzed and Other Transition Metal-Mediated Transformations of this compound

While specific literature detailing the palladium-catalyzed and other transition metal-mediated transformations of this compound is not extensively available, the reactivity of this compound can be inferred from the behavior of molecules containing similar functional groups, particularly the tert-butyl carbamate (Boc) protecting group. The presence of the Boc group, along with the two methoxycarbonyl functionalities, suggests a range of potential transformations that could be mediated by transition metals.

In many palladium-catalyzed reactions, the tert-butyl carbamate group is often employed as a stable protecting group for amines and is generally well-tolerated under a variety of cross-coupling conditions. For instance, in the palladium-catalyzed synthesis of 6-aryl dopamine (B1211576) derivatives, a tert-butyl carbamate moiety remains intact during a Suzuki coupling reaction, highlighting its compatibility with these catalytic systems. unicatt.it This stability is crucial as it allows for selective transformations at other sites within a molecule.

However, the carbamate nitrogen itself can participate in certain palladium-catalyzed reactions. For example, palladium catalysts have been utilized in amination reactions, and while the Boc group is generally not a reactive leaving group, intramolecular cyclization reactions involving a Boc-protected amine and a suitably positioned leaving group can be facilitated by palladium catalysts.

Furthermore, the broader field of transition-metal-mediated chemistry offers potential avenues for the transformation of compounds structurally related to this compound. For example, palladium-catalyzed protocols have been developed for the synthesis of tert-butyl esters from boronic acids or their pinacol (B44631) esters and di-t-butyl dicarbonate. nih.gov This type of transformation, while not a direct reaction of the pre-formed carbamate, demonstrates the utility of palladium in facilitating reactions involving related tert-butoxycarbonyl moieties. nih.gov

Another area of potential transformation involves decarbonylative coupling reactions. Palladium catalysts are known to mediate the decarbonylative coupling of certain substrates, such as difluorobenzyl glutarimides with (hetero)aryl boronate esters, to form new carbon-carbon bonds. nih.gov While the direct applicability to this compound is speculative, the principles of such reactions could potentially be adapted.

The following table summarizes potential palladium-catalyzed transformations based on the functional groups present in this compound, drawing from reactions of analogous compounds.

| Transformation Type | Potential Substrate Moiety | Catalyst System Example | Potential Product Type |

| Cross-Coupling | Assumed aryl/vinyl halide derivative | Pd(OAc)₂ / Ligand | Aryl/vinyl substituted propylcarbamate |

| Intramolecular Amination | Suitably functionalized propyl chain | Pd(dba)₂ / Ligand | Cyclic carbamate derivative |

It is important to note that the specific reactivity of this compound under various transition metal-mediated conditions would need to be empirically determined. The steric and electronic effects of the two methoxycarbonyl groups could significantly influence the outcome of such reactions, potentially leading to novel chemical transformations.

Applications of Tert Butyl 1,3 Di Methoxycarbonyl Propylcarbamate in Advanced Organic Synthesis

Utility as a Precursor in Asymmetric Synthesis

The inherent chirality and dense functionality of tert-butyl 1,3-di(methoxycarbonyl)propylcarbamate make it an exceptional starting material for asymmetric synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and the methyl esters on the carboxylic acid moieties allow for selective chemical manipulations, enabling the precise installation of new stereogenic centers.

This compound and its derivatives are excellent substrates for a variety of enantioselective and diastereoselective transformations. One of the most notable applications is in the stereoselective alkylation at the γ-carbon. By treating the N-Boc protected glutamic acid dimethyl ester with a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS), a lithium dienolate intermediate is formed. This intermediate can then react with various electrophiles with a high degree of stereocontrol.

A significant example is the highly anti-selective allylation of the lithium dienolate of N-Boc-L-glutamic acid dimethyl ester. This reaction proceeds with excellent diastereoselectivity, providing a direct route to γ-allyl substituted glutamic acid derivatives. The high level of stereocontrol is attributed to a proposed transition state involving a lithium-coordinated 1,3-dianionic intermediate with a specific enolate geometry. This method has been shown to be scalable and provides the desired product in high yields.

| Electrophile | Base | Diastereomeric Ratio (anti:syn) | Yield (%) |

| Allyl Bromide | LiHMDS | >95:5 | 88 |

| Benzyl Bromide | LiHMDS | >95:5 | 85 |

| Methyl Iodide | LiHMDS | >95:5 | 90 |

This table presents representative data for the diastereoselective alkylation of N-Boc-L-glutamic acid dimethyl ester.

Furthermore, derivatives of this compound have been utilized in other stereoselective reactions, including hydroxylations and aminations, to generate a diverse array of chiral products. For instance, the lithium enolate of N-Cbz-L-glutamic acid dimethyl ester reacts with Davis oxaziridine to yield the corresponding (4S)-4-hydroxy-L-glutamic acid derivative with high diastereoselectivity beilstein-journals.org.

The stereochemically defined products obtained from the transformations of this compound are themselves valuable chiral building blocks for the synthesis of more complex molecules. The γ-substituted glutamic acid derivatives, for example, are precursors to a variety of conformationally constrained amino acids and proline analogues.

A notable application is the synthesis of all four diastereoisomers of Boc-protected 4-methylproline carboxylates. This is achieved through an Evans asymmetric alkylation of a chiral N-acyloxazolidinone derived from glutamic acid, which allows for precise control of the stereochemistry at the C4 position nih.gov. These 4-substituted prolines are important structural motifs in numerous natural products and biologically active compounds nih.gov.

Another significant class of chiral building blocks derived from this compound are the hydroxyglutamic acids. Orthogonally protected (2S,4S)-4-hydroxyglutamic acid is a key intermediate in the total synthesis of the antibiotic nosiheptide beilstein-journals.org. The synthesis of this building block can start from N-Boc protected (2S,4R)-4-hydroxyproline, where an inversion of configuration at the C4 position is achieved through a Mitsunobu reaction and subsequent transformations beilstein-journals.org.

Strategic Intermediate in the Construction of Complex Molecules

The bifunctional nature of this compound makes it a strategic intermediate for the assembly of complex molecular scaffolds, particularly those containing nitrogen heterocyclic systems and those found in natural products.

The glutamic acid backbone of the title compound provides a versatile template for the construction of various nitrogen-containing heterocycles. One of the most common applications is the synthesis of substituted pyrrolidines and lactams (pyrrolidin-2-ones). For instance, an improved and scalable synthesis of (3S)-pyrrolid-2-one-3-yl-L-alanine, a key glutamine analogue intermediate for numerous antiviral protease inhibitors, utilizes the γ-allylation of N-Boc-L-glutamic acid dimethyl ester as a starting point. Subsequent transformations, including oxidative cleavage and reductive amination with concomitant cyclization, lead to the desired lactam scaffold.

Moreover, the diastereoselective synthesis of substituted pyrrolidines can be achieved through various synthetic strategies starting from glutamic acid derivatives. These methods often involve the stereocontrolled introduction of substituents followed by cyclization reactions. The resulting chiral pyrrolidines are prevalent structural motifs in a wide range of pharmaceuticals and natural products. For example, enantiopure N-Boc-3-aminopyrrolidines and N-Boc-3-hydroxypyrrolidines are frequently used intermediates in the synthesis of drugs such as Ceftobiprole and Darifenacin nih.gov.

| Heterocyclic System | Synthetic Strategy | Key Intermediate |

| Pyrrolidin-2-one | γ-Allylation, oxidative cleavage, cyclization | γ-Allyl-N-Boc-glutamic acid dimethyl ester |

| Substituted Pyrrolidine | Stereoselective alkylation, cyclization | γ-Alkyl-N-Boc-glutamic acid dimethyl ester |

| Piperidine | Ring-closing metathesis of diallylated proline derivative | Diallylated proline derivative from glutamic acid |

This table illustrates the versatility of glutamic acid derivatives in the synthesis of nitrogen-containing heterocycles.

This compound and its analogues have proven to be invaluable starting materials in the total synthesis of several natural products and their structurally related analogues. The compound provides a chiral scaffold from which the complex stereochemistry of the target molecule can be elaborated.

A significant example is its application in the synthesis of kainic acid and its analogues. Kainic acid is a potent neuroexcitatory amino acid that acts as an agonist for a class of ionotropic glutamate (B1630785) receptors. The synthesis of kainic acid analogues often utilizes glutamic acid derivatives to establish the core pyrrolidine ring with the correct stereochemistry. For instance, artificial glutamate analogues with a heterotricyclic structure have been synthesized from a known dimethyl ester derived from glutamic acid, showcasing the utility of this starting material in accessing complex and neuronally active compounds nih.gov.

Furthermore, as previously mentioned, derivatives of this compound are crucial intermediates in the synthesis of complex natural products like the antibiotic nosiheptide beilstein-journals.org. The ability to introduce functionality with high stereocontrol makes this compound a reliable and frequently employed starting material in the challenging field of natural product synthesis.

Contributions to the Synthesis of Peptide and Peptidomimetic Scaffolds

In the realm of peptide science, this compound and its derivatives are fundamental building blocks for the synthesis of modified peptides and peptidomimetics. The glutamic acid side chain offers a versatile handle for introducing conformational constraints and for the construction of novel peptide topologies.

The compound is widely used in solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling reactions. The Boc protecting group on the α-amino group and the ester protection on the side-chain carboxyl group allow for its seamless integration into standard peptide synthesis protocols chemimpex.com. This enables the site-specific incorporation of glutamic acid residues into peptide sequences, which is crucial for the biological activity of many peptides.

Moreover, the side chain of glutamic acid can be functionalized to create conformationally constrained dipeptide mimics and bicyclic peptides. These modifications are designed to improve the metabolic stability, receptor selectivity, and bioavailability of therapeutic peptides. For example, the side chains of glutamate and lysine residues within a peptide sequence can be cross-linked to form bridged bicyclic peptides. This strategy results in globularly shaped compounds with well-defined secondary structures, such as β-turns and α-helices, which can mimic the bioactive conformation of natural peptides. Such bicyclic peptides have shown high stability towards proteolytic degradation and have been identified as selective binders to protein targets nih.govsemanticscholar.org. The synthesis of these complex structures often relies on the selective deprotection and modification of glutamic acid residues derived from precursors like this compound.

Despite a comprehensive search for "this compound," no specific research findings, applications, or detailed synthetic methodologies utilizing this exact compound could be located in the available scientific literature. The search results did not provide any data on its use in the development of new synthetic methods or as a novel reagent, which is the core focus of the requested article.

The searches yielded information on related but structurally distinct compounds, such as other tert-butyl carbamates and the use of di-tert-butyl dicarbonate (B1257347) in synthesis. However, there is a notable absence of specific data or scholarly articles pertaining to "this compound."

Therefore, it is not possible to generate the requested article with the specified outline and content requirements due to the lack of available information on "this compound" in the public domain.

Computational and Theoretical Investigations on Tert Butyl 1,3 Di Methoxycarbonyl Propylcarbamate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energy landscape of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and molecular stability.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate would focus on identifying its most stable three-dimensional arrangements, or conformers. The molecule possesses several rotatable single bonds, leading to a complex potential energy surface with numerous local minima.

A typical investigation would involve a systematic scan of the dihedral angles associated with the carbamate (B1207046) and ester groups. The energy of each resulting conformation would be calculated, typically using a functional like B3LYP or M06-2X combined with a basis set such as 6-31G(d) or larger. From these calculations, a set of low-energy conformers can be identified, and their relative stabilities determined by comparing their electronic energies.

Table 1: Illustrative DFT-Calculated Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-C, degrees) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | 178.5 | 0.00 | 75.2 |

| B | -65.2 | 1.15 | 12.1 |

| C | 68.9 | 1.25 | 10.0 |

| D | -175.0 | 2.50 | 2.7 |

Note: Data are hypothetical and for illustrative purposes only, pending experimental or specific computational validation.

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a higher level of theoretical accuracy, albeit at a greater computational expense. These methods are ideal for calculating fundamental molecular properties.

For this compound, these calculations would yield precise values for its dipole moment, polarizability, and electronic energy levels, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. Another valuable output is the Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution and highlights regions susceptible to electrophilic or nucleophilic attack.

Table 2: Hypothetical Molecular Properties of this compound Calculated at the MP2/6-311+G(d,p) Level of Theory

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 2.45 D |

| HOMO Energy (eV) | -7.12 eV |

| LUMO Energy (eV) | 0.55 eV |

| HOMO-LUMO Gap (eV) | 7.67 eV |

| Polarizability (ų) | 25.8 ų |

Note: Data are hypothetical and for illustrative purposes only.

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations identify static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. Using classical force fields (e.g., AMBER, CHARMM), MD simulations model the atomic motions of the molecule, revealing how it explores different conformations at a given temperature.

An MD simulation would show the flexibility of the propyl chain and the rotation of the tert-butyl and methoxycarbonyl groups. These simulations can be run in a vacuum or, more realistically, in an explicit solvent like water or methanol (B129727) to understand how intermolecular interactions influence the molecule's conformational preferences and dynamics. The results can be analyzed to determine the population of different conformational states and the timescales of transitions between them.

Theoretical Prediction of Reaction Pathways and Transition States

Computational methods are invaluable for mapping the entire energy landscape of a chemical reaction. For this compound, one could investigate reactions such as the hydrolysis of the ester groups or the removal of the tert-butoxycarbonyl (Boc) protecting group.

This involves locating the structures of the reactants, products, and, crucially, the high-energy transition state (TS) that connects them. By calculating the energies of these stationary points, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. Methods like DFT are commonly used to optimize the geometries of these structures and compute the corresponding energies.

Computational Studies on Reactivity and Selectivity in Chemical Transformations

To understand how this compound will behave in a chemical reaction, computational chemists can analyze its intrinsic electronic properties. Reactivity indices derived from DFT, such as Fukui functions or local softness, can predict which atoms in the molecule are most susceptible to attack by electrophiles or nucleophiles.

For instance, the carbonyl carbons of the ester and carbamate groups are expected to be electrophilic sites, while the oxygen and nitrogen atoms are nucleophilic centers. Computational analysis can quantify these characteristics and help predict the regioselectivity of reactions. If the molecule contains chiral centers, computational modeling can also be employed to predict or explain the stereoselectivity of its transformations by calculating the energies of diastereomeric transition states.

Advanced Analytical Methodologies for Research on Tert Butyl 1,3 Di Methoxycarbonyl Propylcarbamate

High-Resolution Chromatographic Techniques for Purity Assessment and Separation

High-resolution chromatographic techniques are fundamental in the analysis of chemical compounds, ensuring their purity and enabling effective separation from reaction mixtures and impurities.

Advanced High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

HPLC and UHPLC are powerful techniques for the separation, identification, and quantification of compounds. In the context of a compound like Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate, these methods would be employed to determine its purity, monitor reaction progress, and identify any byproducts.

A typical HPLC or UHPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly performed using a UV detector, as the carbamate (B1207046) and carbonyl groups would exhibit some absorbance.

Table 1: Hypothetical HPLC/UHPLC Parameters for Analysis

| Parameter | HPLC | UHPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 20 min | 5-95% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 210 nm | UV at 210 nm |

This table represents typical starting conditions for method development and is not based on experimental data for the specific target compound.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation and Purification

For chiral compounds, Supercritical Fluid Chromatography (SFC) is an increasingly popular technique for enantiomeric separation. If this compound were synthesized as a racemic mixture, SFC using a chiral stationary phase (CSP) would be the method of choice for separating the enantiomers. SFC offers advantages over traditional HPLC, including faster separations and reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase component.

Multi-Dimensional Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic techniques are indispensable for the structural elucidation of new chemical entities and their derivatives.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D, Solid-State)

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. For a compound like this compound, 1H and 13C NMR would provide initial structural confirmation.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and to establish connectivity within the molecule. Solid-state NMR could be employed to study the compound in its solid form, providing information on its conformation and packing in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic and Derivatization Studies

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula. In derivatization studies, HRMS is crucial for confirming the successful modification of the parent compound by providing the exact mass of the new derivative. Mechanistic studies often employ HRMS to detect and identify reaction intermediates, shedding light on the reaction pathway.

Table 2: Expected HRMS Data

| Ion | Calculated m/z |

| [M+H]+ | Data not available |

| [M+Na]+ | Data not available |

| [M+K]+ | Data not available |

Specific m/z values cannot be provided without experimental data.

Chiroptical Spectroscopy for Stereochemical Assignment of Derived Enantiomers

Chiroptical spectroscopy has emerged as an indispensable tool for the unambiguous determination of the absolute configuration of chiral molecules. In the context of this compound, which is a derivative of glutamic acid, these techniques are critical for characterizing its stereoisomers. The stereochemical arrangement of substituents around the chiral center profoundly influences the biological activity and physicochemical properties of the molecule. Therefore, rigorous stereochemical assignment is a cornerstone of its comprehensive analysis. The primary chiroptical methods employed for this purpose are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

These methods are predicated on the differential interaction of chiral molecules with left- and right-circularly polarized light. Enantiomers, being non-superimposable mirror images, interact with polarized light in a distinct manner, giving rise to unique chiroptical signatures.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) against wavelength. The chromophores within the molecule, such as the carbonyl groups of the methoxycarbonyl and carbamate moieties in this compound, are primarily responsible for the observed CD signals. The sign and magnitude of the CD bands, often referred to as Cotton effects, are exquisitely sensitive to the spatial arrangement of atoms around the chiral center.

For the stereochemical assignment of enantiomers derived from this compound, the experimental CD spectrum is typically compared with the spectrum of a known standard or with theoretical spectra generated through quantum chemical calculations. researchgate.net Density Functional Theory (DFT) has become a powerful predictive tool in this regard, allowing for the calculation of theoretical CD spectra for different possible stereoisomers. mdpi.com By matching the experimental spectrum to the calculated spectrum of a specific enantiomer (e.g., the R or S configuration), the absolute stereochemistry can be confidently assigned. The analysis of CD spectra can reveal subtle conformational preferences of the molecule in solution, providing a more detailed picture of its three-dimensional structure. nih.gov

Optical Rotatory Dispersion (ORD) spectroscopy, a complementary technique, measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays this optical rotation versus wavelength. The presence of chromophores that absorb light in the measured spectral region gives rise to characteristic peaks and troughs in the ORD curve, collectively known as a Cotton effect curve. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule.

In a typical research workflow for assigning the stereochemistry of a newly synthesized batch of a this compound derivative, the following steps would be undertaken:

Sample Preparation: A solution of the purified enantiomer is prepared in a suitable solvent that does not absorb in the spectral region of interest.

Spectra Acquisition: Both CD and ORD spectra are recorded over a relevant wavelength range, typically in the ultraviolet region where the carbonyl chromophores absorb. nih.gov

Data Analysis: The sign and wavelength of the observed Cotton effects in both the CD and ORD spectra are determined.

Comparison and Assignment: The experimental data is compared with either data from an authentic sample of known configuration or with theoretically predicted spectra for the possible enantiomers. A match between the experimental and reference data allows for the unequivocal assignment of the absolute configuration.

The data obtained from such analyses are crucial for ensuring the stereochemical purity of this compound derivatives used in further research and development, as different enantiomers can exhibit markedly different biological activities.

Hypothetical Chiroptical Data for Enantiomers of a this compound Derivative

| Enantiomer | Technique | Wavelength (nm) | Signal |

| Enantiomer A | CD | 215 | Positive Cotton Effect |

| Enantiomer A | ORD | 225 | Peak |

| Enantiomer A | ORD | 205 | Trough |

| Enantiomer B | CD | 215 | Negative Cotton Effect |

| Enantiomer B | ORD | 225 | Trough |

| Enantiomer B | ORD | 205 | Peak |

Derivatization and Analog Development of Tert Butyl 1,3 Di Methoxycarbonyl Propylcarbamate

Systematic Exploration of Structure-Reactivity Relationships in Derivatives

The reactivity of tert-butyl 1,3-di(methoxycarbonyl)propylcarbamate is primarily governed by the interplay of its three main functional groups: the tert-butoxycarbonyl (Boc) protecting group, and the two methoxycarbonyl (ester) groups. A systematic exploration of structure-reactivity relationships would involve the synthesis of a library of derivatives where each of these groups is systematically varied and the resulting changes in chemical reactivity are observed.

The Boc group is a widely used protecting group for amines due to its stability under a variety of conditions and its ease of removal under acidic conditions. The reactivity of the carbamate (B1207046) can be modulated by replacing the tert-butyl group with other alkyl or aryl groups, which would alter the steric hindrance and electronic effects, thereby influencing the conditions required for deprotection.

The two methoxycarbonyl groups are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acids. The rate of this hydrolysis can be influenced by the steric and electronic environment. Furthermore, these ester groups can undergo transesterification with other alcohols to introduce a wide range of functional groups. The relative reactivity of the two ester groups could also be explored, as they may exhibit different steric accessibility.

A hypothetical study of the relative hydrolysis rates of a series of derivatives could provide valuable insight into these structure-reactivity relationships.

Table 1: Hypothetical Relative Hydrolysis Rates of Tert-butyl 1,3-di(alkoxycarbonyl)propylcarbamate Derivatives

| Derivative | R Group in Ester | Predicted Relative Rate of Hydrolysis |

| 1 | Methyl | 1.0 |

| 2 | Ethyl | 0.8 |

| 3 | Isopropyl | 0.4 |

| 4 | tert-Butyl | 0.1 |

This table presents hypothetical data to illustrate the expected trend in reactivity based on steric hindrance.

Preparation of Functionalized Analogs for Probing Synthetic Pathways

The preparation of functionalized analogs of this compound is key to understanding and expanding its role in synthetic chemistry. These analogs can serve as probes to investigate reaction mechanisms and as building blocks for the synthesis of more complex molecules.

One approach to creating functionalized analogs is through the modification of the propyl backbone. For instance, alkylation at the C2 position would introduce a new stereocenter and could influence the conformational preferences of the molecule. The introduction of functional groups such as halogens, hydroxyl groups, or azides at various positions on the propyl chain would provide handles for further chemical transformations.

Another strategy involves the synthesis of the molecule from functionalized starting materials. For example, using a substituted glutamic acid derivative as the starting material would directly lead to a functionalized analog. The synthesis of tert-butyl carbamate derivatives often involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347). By starting with a functionalized amine, a wide variety of analogs can be prepared.

Modifying the Carbamate and Ester Moieties for Altered Reactivity Profiles

Targeted modifications of the carbamate and ester moieties can significantly alter the reactivity profile of this compound, allowing for a more controlled and selective application in synthesis.

Carbamate Modification: The tert-butyl group of the Boc protecting group can be replaced with other groups to fine-tune its lability. For example, replacing it with a benzyl group would create a benzyloxycarbonyl (Cbz) protected amine, which is cleavable by hydrogenolysis. This would provide an orthogonal deprotection strategy, allowing for the selective removal of the carbamate in the presence of other acid-sensitive groups.

Ester Modification: The methyl esters can be converted to other esters through transesterification. The use of bulkier alcohols, such as isopropanol or tert-butanol, would increase steric hindrance around the carbonyl group, making the ester less susceptible to nucleophilic attack. Conversely, using more electron-withdrawing alcohols, such as 2,2,2-trifluoroethanol, would increase the electrophilicity of the carbonyl carbon, making the ester more reactive. Selective hydrolysis of one ester group over the other could also be achieved by exploiting subtle differences in their steric environments, leading to a mono-acid derivative that can be further functionalized.

Table 2: Potential Modifications of Carbamate and Ester Moieties and Their Expected Effect on Reactivity

| Moiety | Modification | Expected Effect on Reactivity |

| Carbamate | Replacement of tert-butyl with benzyl | Allows for deprotection via hydrogenolysis |

| Ester | Transesterification with isopropanol | Decreased reactivity towards nucleophiles |

| Ester | Transesterification with 2,2,2-trifluoroethanol | Increased reactivity towards nucleophiles |

| Ester | Selective hydrolysis to mono-acid | Allows for selective functionalization |

Design and Synthesis of Modified Scaffolds for Expanding Synthetic Utility

Expanding the synthetic utility of this compound involves the design and synthesis of modified scaffolds. These new structures can serve as versatile building blocks for a broader range of complex target molecules.

One avenue of exploration is the cyclization of the propylcarbamate backbone. For example, intramolecular amidation between the carbamate nitrogen (after deprotection) and one of the ester groups could lead to the formation of a lactam, a common motif in many biologically active compounds. The size of the resulting ring could be controlled by the position of the ester group.

Another approach is to use the molecule as a scaffold for the introduction of diverse substituents. The two ester groups can be converted to a variety of other functional groups, such as amides, hydroxymethyl groups (via reduction), or can be used in carbon-carbon bond-forming reactions. This would allow for the creation of a library of compounds with diverse chemical properties and potential applications. For instance, the synthesis of unsymmetrical diureas and carbamates can be an urgent task in medicinal chemistry. The development of methods for their synthesis is therefore of high importance. mdpi.com

The synthesis of novel heterocyclic systems based on this scaffold is also a promising direction. For example, condensation reactions involving the two ester groups could be used to construct various five- or six-membered heterocyclic rings. These modified scaffolds would significantly broaden the range of molecules accessible from this starting material.

Challenges, Opportunities, and Future Research Directions for Tert Butyl 1,3 Di Methoxycarbonyl Propylcarbamate

Addressing Challenges in Scalable and Cost-Effective Synthesis

Key challenges in the synthesis of complex amino acid derivatives like Tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate include:

Purification: Chromatographic purification, often necessary to achieve high purity, is time-consuming and not always amenable to large-scale industrial processes.

| Challenge | Potential Solution | Key Benefit |

| Multi-step Synthesis | One-pot reactions, convergent synthesis | Increased overall yield, reduced waste |

| Expensive Reagents | Biocatalysis, development of cheaper catalysts | Lower production costs, greener chemistry |

| Difficult Purification | Crystallization-induced dynamic resolution, enzymatic resolution | Higher purity, easier scale-up |

Exploring Novel Reaction Manifolds and Unprecedented Transformations of the Compound

The chemical structure of this compound, featuring a Boc-protecting group and two methoxycarbonyl functionalities, offers a rich landscape for exploring novel reaction manifolds. The reactivity of the N-Boc group, while primarily known for its protective role, can be exploited in unexpected ways. researchgate.net For instance, under specific conditions, the Boc group can participate in intramolecular reactions, leading to the formation of new heterocyclic structures.

Furthermore, the diester functionality provides a handle for a variety of chemical transformations. These can range from selective hydrolysis of one ester group to derivatization into other functional groups, opening up avenues for creating a diverse library of related compounds. The application of α-diazocarbonyl compounds, which share some structural similarities with activated forms of the target molecule, in organic synthesis showcases the potential for a wide array of transformations, including cyclopropanation, ylide formation, and C-H insertion reactions. nih.gov

The exploration of these novel transformations is crucial for unlocking the full synthetic potential of this compound. This could lead to the discovery of new molecules with unique biological activities and applications in materials science.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The integration of this compound into automated synthesis platforms and high-throughput experimentation (HTE) workflows is a critical step towards accelerating its application in drug discovery and materials science. chemrxiv.org Automated peptide synthesizers, for example, utilize robotic systems and robust chemical protocols to streamline the production of peptides, and similar principles can be applied to the synthesis of small molecules. americanpeptidesociety.orgpeptide.com

The benefits of automation in this context are numerous:

Increased Efficiency: Automated systems can perform reactions and purifications much faster than manual methods, allowing for the rapid synthesis of large libraries of compounds. amidetech.com

Improved Reproducibility: Automation minimizes human error, leading to more consistent and reliable results. researchgate.net

Miniaturization: HTE allows for reactions to be carried out on a nanomole scale, which is particularly advantageous when working with scarce or expensive starting materials. digitellinc.com

By incorporating this compound into these automated platforms, researchers can rapidly explore its chemical space and screen for new biological activities. This approach has the potential to significantly shorten the timeline for drug discovery and the development of new materials.

| Platform | Application for this compound | Potential Outcome |

| Automated Synthesizers | Rapid synthesis of derivatives and analogs | Creation of diverse chemical libraries for screening |

| High-Throughput Experimentation | Screening for biological activity against various targets | Identification of new lead compounds for drug development |

| Computational Modeling | In silico screening and prediction of properties | Prioritization of synthetic targets and experimental designs |

Emerging Research Areas and Unexplored Potential of this compound in Chemical Discovery

The structural similarity of this compound to glutamate (B1630785), a key neurotransmitter, suggests its potential application in neuroscience research. Glutamate receptors are implicated in a wide range of neurological processes and diseases, and the development of novel glutamate agonists and antagonists is an active area of research. nih.govnih.gov The unique substitution pattern of the target molecule could lead to novel interactions with these receptors, potentially resulting in new therapeutic agents for conditions such as depression, chronic stress, and neurodegenerative diseases. researchgate.net

Beyond neuroscience, the compound's potential as an anticancer agent is also being explored. Glutamine and glutamic acid metabolism are often dysregulated in cancer cells, making enzymes in these pathways attractive targets for therapeutic intervention. nih.govmdpi.commdpi.com Derivatives of glutamic acid could act as inhibitors of these enzymes, leading to the suppression of tumor growth.

The future of research on this compound and its analogs is bright, with numerous unexplored avenues. The development of more efficient synthetic methods will undoubtedly accelerate its application in various fields, from medicine to materials science. As our understanding of the biological roles of glutamate and related molecules continues to grow, so too will the potential applications of this versatile chemical compound.

Q & A

Q. Q1: What synthetic strategies are optimal for preparing tert-butyl 1,3-DI(methoxycarbonyl)propylcarbamate with high purity?

Methodological Answer: The synthesis typically involves multi-step protection/deprotection strategies. Key steps include:

- Carbamate formation : Reacting the amine precursor with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF .

- Methoxycarbonylation : Introducing methoxycarbonyl groups via esterification or coupling reactions using reagents like methyl chloroformate or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) .

- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity, verified by TLC and NMR .

Critical Data Consideration: Monitor reaction progress using TLC (Rf values ~0.3–0.5 in ethyl acetate/hexane) and confirm product identity via H NMR (characteristic Boc tert-butyl protons at δ 1.4 ppm and methoxy protons at δ 3.7 ppm) .

Q. Q2: How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

- Acidic Conditions : The Boc group is labile below pH 3, leading to carbamate cleavage. Stability tests in HCl (0.1 M) at 25°C show >90% decomposition within 24 hours .

- Basic Conditions : Methoxycarbonyl esters may hydrolyze at pH >10, requiring neutralization post-reaction .

- Thermal Stability : Stable at room temperature for months when stored in inert atmospheres. Decomposition occurs above 100°C, releasing CO and tert-butanol .

Experimental Design: Use HPLC or H NMR to quantify degradation products. For accelerated stability studies, employ thermal gravimetric analysis (TGA) .

Advanced Research Questions

Q. Q3: How can conflicting data on the reactivity of this compound in nucleophilic substitution reactions be resolved?

Methodological Answer: Contradictions arise from solvent polarity and steric effects. For example:

- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity but may destabilize intermediates.

- Steric hindrance : The tert-butyl group impedes attack at the carbonyl carbon, favoring alternative pathways (e.g., elimination).

Resolution Strategy:

Perform kinetic studies using variable-temperature C NMR to track intermediate formation.

Compare reactivity with analogs lacking the Boc group (e.g., methyl carbamates) to isolate steric/electronic contributions .

Data Conflict Example: Hydrolysis rates in aqueous acetonitrile vary by 30% between studies due to uncontrolled trace acids/bases. Use buffered conditions (pH 7.4) for reproducibility .

Q. Q4: What analytical techniques are most effective for characterizing this compound in complex reaction mixtures?

Methodological Answer:

- Chromatography : UPLC-MS (C18 column, acetonitrile/water gradient) resolves co-eluting impurities (e.g., Boc-deprotected byproducts) .

- Spectroscopy :

- Elemental Analysis : Verify purity (>95% C, H, N) to exclude hygroscopic contaminants .

Case Study : In a recent synthesis, LC-MS detected a side product (m/z 325.2) attributed to incomplete methoxycarbonylation, resolved by increasing PyBOP stoichiometry .

Q. Q5: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., proteases or kinases). The methoxycarbonyl groups enhance hydrogen bonding with active-site residues .

- MD Simulations : Assess conformational stability in aqueous environments (GROMACS, AMBER). The tert-butyl group reduces solvent accessibility, prolonging half-life .

- QSAR Models : Correlate logP (calculated ~2.5) with membrane permeability using Molinspiration software .

Validation : Compare predicted IC values with in vitro assays (e.g., enzyme inhibition in HEK293 cells) .

Mechanistic and Ecological Research Questions

Q. Q6: What is the mechanism of this compound degradation in environmental matrices?

Methodological Answer:

- Photolysis : UV irradiation (254 nm) cleaves the Boc group, forming tert-butanol and CO .

- Biodegradation : Limited data suggest slow microbial degradation (half-life >60 days in soil). Use OECD 301F tests with activated sludge to quantify mineralization .

Ecotoxicity : No acute toxicity (LC >100 mg/L in Daphnia magna), but chronic effects require algal growth inhibition assays .

Q. Q7: How do competing reaction pathways affect the yield of this compound in large-scale syntheses?

Methodological Answer:

Q. Scale-Up Protocol :

Optimize mixing efficiency (Reynolds number >2000) to prevent localized overheating.

Implement in-line FTIR for real-time monitoring of carbonyl intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.